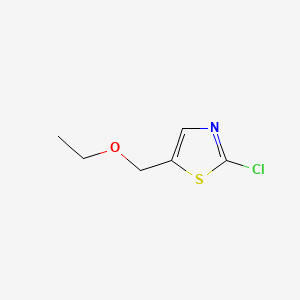

2-Chloro-5-(ethoxymethyl)thiazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-5-(ethoxymethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNOS/c1-2-9-4-5-3-8-6(7)10-5/h3H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGEREWXSIKBLFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CN=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693803 | |

| Record name | 2-Chloro-5-(ethoxymethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209494-04-1 | |

| Record name | 2-Chloro-5-(ethoxymethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-(ethoxymethyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-(ethoxymethyl)thiazole (CAS No. 1209494-04-1), a heterocyclic building block with significant potential in medicinal chemistry and agrochemical synthesis. This document delves into its chemical and physical properties, outlines a logical synthetic pathway, discusses its reactivity and potential applications, and provides essential safety and handling information. The guide is intended to serve as a valuable resource for researchers and developers engaged in the design and synthesis of novel bioactive molecules.

Introduction: The Thiazole Moiety as a Privileged Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the field of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have established it as a "privileged scaffold" – a molecular framework that is recurrently found in a multitude of biologically active compounds.[2] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1] The strategic functionalization of the thiazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological target affinity. 2-Chloro-5-(ethoxymethyl)thiazole is a functionalized thiazole derivative that offers two distinct points for chemical modification: the reactive chlorine atom at the 2-position and the ethoxymethyl group at the 5-position. This dual functionality makes it a versatile intermediate for the synthesis of more complex molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development.

Key Properties

The following table summarizes the known properties of 2-Chloro-5-(ethoxymethyl)thiazole.

| Property | Value | Source |

| CAS Number | 1209494-04-1 | [3] |

| Molecular Formula | C₆H₈ClNOS | [3] |

| Molecular Weight | 177.65 g/mol | [3] |

| Appearance | Not explicitly reported; likely a colorless to pale yellow liquid or low-melting solid. | Inferred from similar compounds |

| Storage | Inert atmosphere, 2-8°C | [3] |

Spectroscopic Characterization

While specific spectra for 2-Chloro-5-(ethoxymethyl)thiazole are not widely published, a predicted spectroscopic profile can be inferred from the analysis of related thiazole derivatives.[4][5]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), a singlet for the methylene protons of the ethoxymethyl group, and a singlet for the proton on the thiazole ring.

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the thiazole ring carbons, the methylene carbon, and the carbons of the ethyl group.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine and sulfur.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for C-H, C=N, C-O, and C-Cl bonds.

Synthesis and Reactivity

The synthesis of 2-Chloro-5-(ethoxymethyl)thiazole can be logically approached through a multi-step process, leveraging established thiazole chemistry.

Proposed Synthetic Pathway

A plausible synthetic route involves the initial formation of a 5-substituted thiazole, followed by chlorination and subsequent functional group manipulation. The key intermediate is likely 2-chloro-5-(hydroxymethyl)thiazole, which can then be etherified.

Caption: Proposed synthetic workflow for 2-Chloro-5-(ethoxymethyl)thiazole.

Experimental Protocol: Etherification of 2-Chloro-5-(hydroxymethyl)thiazole

This protocol describes the final step in the proposed synthesis, the conversion of the hydroxymethyl intermediate to the target ethoxymethyl compound.

Materials:

-

2-Chloro-5-(hydroxymethyl)thiazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl iodide (or other suitable ethylating agent)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF to a reaction vessel.

-

Addition of Alcohol: Cool the suspension to 0°C and add a solution of 2-chloro-5-(hydroxymethyl)thiazole (1.0 equivalent) in anhydrous THF dropwise.

-

Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Etherification: Cool the reaction mixture back to 0°C and add ethyl iodide (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 2-Chloro-5-(ethoxymethyl)thiazole.

Reactivity Profile

The reactivity of 2-Chloro-5-(ethoxymethyl)thiazole is primarily dictated by the 2-chloro substituent. The chlorine atom at this position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.[6][7] The rate and success of these substitutions can be influenced by the nature of the nucleophile and the reaction conditions.[6] The ethoxymethyl group at the 5-position is generally stable under many reaction conditions but could be cleaved under harsh acidic conditions.

Applications in Research and Drug Development

While specific, large-scale applications of 2-Chloro-5-(ethoxymethyl)thiazole are not yet widely documented, its structure suggests its utility as a key building block in several areas.

Medicinal Chemistry

The introduction of the ethoxymethyl group can enhance the lipophilicity and metabolic stability of a potential drug candidate compared to a hydroxymethyl or chloromethyl analogue. This makes 2-Chloro-5-(ethoxymethyl)thiazole an attractive starting point for the synthesis of novel therapeutic agents.

Caption: Logical workflow for the use of 2-Chloro-5-(ethoxymethyl)thiazole in drug discovery.

Agrochemicals

The related compound, 2-chloro-5-(chloromethyl)thiazole, is a crucial intermediate in the synthesis of neonicotinoid insecticides such as thiamethoxam and clothianidin.[8] It is plausible that 2-Chloro-5-(ethoxymethyl)thiazole could be explored for the synthesis of new agrochemicals with modified properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Chloro-5-(ethoxymethyl)thiazole.

Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

2-Chloro-5-(ethoxymethyl)thiazole is a valuable, functionalized heterocyclic compound with considerable potential as an intermediate in organic synthesis. Its dual reactive sites, combined with the proven biological significance of the thiazole scaffold, make it a compelling building block for the development of novel pharmaceuticals and agrochemicals. Further research into the properties and applications of this compound is warranted and is likely to yield new and interesting chemical entities.

References

-

Zhao, L.-L., Cheng, W.-H., & Cai, Z.-S. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1531. [Link]

-

Hillstrom, G. F., Hockman, M. A., Murugan, R., Scriven, E. F. V., Stout, J. R., & Yang, J. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. ARKIVOC, 2001(6), 94-99. [Link]

-

2-Chlorothiazole. PubChem. (n.d.). Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of 2-Aminothiazole Derivatives. (2010). International Journal of Pharmaceutical Sciences and Research, 1(8), 67-71. [Link]

-

Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion. (1970). Journal of the Chemical Society B: Physical Organic. [Link]

- Process for the preparation of 2-chloro-5-chloromethyl-thiazole. Google Patents. (n.d.).

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

-

Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. ResearchGate. (2023). [Link]

-

Synthesis of thiazoles using oximes. ResearchGate. (n.d.). Retrieved from [Link]

-

Application and synthesis of thiazole ring in clinically approved drugs. PubMed. (2023). [Link]

- Preparation method of 2-chloro-5-chloromethyl thiazole. Google Patents. (n.d.).

-

Benzo[b]thiophene-thiazoles as potent anti-Toxoplasma gondii agents: Design, synthesis, tyrosinase/tyrosine hydroxylase inhibitors, molecular docking study, and antioxidant activity. PubMed. (2019). [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1209494-04-1|2-Chloro-5-(ethoxymethyl)thiazole|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 2-Chlorothiazole | 3034-52-4 [chemicalbook.com]

- 7. Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Characterization of 2-Chloro-5-(ethoxymethyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Significance of 2-Chloro-5-(ethoxymethyl)thiazole in Synthesis

2-Chloro-5-(ethoxymethyl)thiazole (CAS No. 1209494-04-1) is a substituted thiazole derivative of increasing interest in medicinal and agrochemical research.[1] The thiazole ring is a privileged scaffold in drug discovery, appearing in a wide array of approved pharmaceuticals due to its ability to engage in diverse biological interactions. The specific substitution pattern of this compound, featuring a chloro group at the 2-position and an ethoxymethyl group at the 5-position, offers a unique combination of electronic and steric properties that can be exploited in the design of novel bioactive molecules.

The 2-chloro substituent provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups to modulate the compound's properties. The 5-ethoxymethyl group can influence solubility, lipophilicity, and metabolic stability, and may also participate in key binding interactions with biological targets. A thorough understanding of the physicochemical characteristics of 2-Chloro-5-(ethoxymethyl)thiazole is therefore paramount for its effective utilization in synthetic chemistry and drug development programs.

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-5-(ethoxymethyl)thiazole, along with detailed, field-proven methodologies for their experimental determination.

I. Core Physicochemical Properties

A comprehensive understanding of a compound's physicochemical profile is the bedrock of its application in any scientific endeavor. For 2-Chloro-5-(ethoxymethyl)thiazole, these properties dictate its behavior in both chemical reactions and biological systems.

| Property | Value/Description | Significance in a Research Context |

| CAS Number | 1209494-04-1[1] | Unambiguous identification of the chemical substance. |

| Molecular Formula | C₆H₈ClNOS[1] | Provides the elemental composition of the molecule. |

| Molecular Weight | 177.65 g/mol [1] | Essential for stoichiometric calculations in synthesis and for mass spectrometry analysis. |

| Appearance | White to light yellow powder or lump. | A basic but crucial initial quality control check. |

| Melting Point | Not experimentally determined in available literature. | A sharp melting point is an indicator of purity. It also informs on the solid-state stability and handling requirements. |

| Boiling Point | Not experimentally determined in available literature. | Important for purification by distillation and for assessing volatility. |

| Solubility | Soluble in methanol.[2] Further data not available. | Crucial for selecting appropriate solvents for reactions, purification, and formulation. |

| pKa | Not experimentally determined in available literature. | Indicates the ionization state of the molecule at different pH values, which is critical for understanding its behavior in biological systems. |

| Storage Conditions | Inert atmosphere, 2-8°C.[1] | Suggests potential sensitivity to air, moisture, or thermal degradation. |

II. Structural Elucidation and Spectroscopic Analysis

The unequivocal confirmation of the chemical structure of 2-Chloro-5-(ethoxymethyl)thiazole is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 2-Chloro-5-(ethoxymethyl)thiazole, both ¹H and ¹³C NMR are indispensable.

¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

Thiazole proton (H4): A singlet is expected in the aromatic region, likely around 7.0-7.5 ppm.

-

Ethoxymethyl protons (-OCH₂CH₃): A quartet (for the -CH₂- group) around 3.5-4.0 ppm and a triplet (for the -CH₃ group) around 1.2-1.5 ppm are anticipated.

-

Methylene bridge protons (-CH₂O-): A singlet is expected around 4.5-5.0 ppm.

-

¹³C NMR (Carbon-13 NMR): This provides information on the different carbon environments in the molecule.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

Thiazole carbons: C2 (bearing the chloro group) is expected to be significantly downfield (around 150-155 ppm), C4 would be in the aromatic region (around 140-145 ppm), and C5 (bearing the ethoxymethyl group) would also be in the aromatic region (around 135-140 ppm).

-

Ethoxymethyl carbons: The -OCH₂- carbon is expected around 65-70 ppm, and the -CH₃ carbon around 15 ppm.

-

Methylene bridge carbon (-CH₂O-): Expected around 60-65 ppm.

-

Experimental Protocol: NMR Analysis

1. Sample Preparation: a. Accurately weigh 5-10 mg of 2-Chloro-5-(ethoxymethyl)thiazole for ¹H NMR or 20-50 mg for ¹³C NMR. b. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. c. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm). d. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter. e. Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

2. Data Acquisition: a. Place the sample in the NMR spectrometer. b. Tune and shim the spectrometer to optimize the magnetic field homogeneity. c. Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay). d. Acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical as it is "invisible" in the ¹H NMR spectrum, preventing solvent signals from obscuring the analyte signals. Filtration is essential to remove any solid impurities that can degrade the quality of the NMR spectrum by broadening the spectral lines.

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

-

Expected Molecular Ion Peak (M⁺): For 2-Chloro-5-(ethoxymethyl)thiazole (C₆H₈ClNOS), the molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (177.65 g/mol ). Due to the presence of the chlorine atom, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected, which is a characteristic signature of a monochlorinated compound.

Experimental Protocol: Mass Spectrometry Analysis

1. Sample Preparation: a. Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

2. Data Acquisition (Electron Ionization - EI): a. Introduce the sample into the mass spectrometer. b. Ionize the sample using a high-energy electron beam. c. The resulting ions are separated based on their mass-to-charge ratio and detected.

Causality Behind Experimental Choices: Electron ionization is a common and robust ionization technique for relatively small and volatile organic molecules. The resulting fragmentation pattern can provide valuable structural information.

C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

C-H stretching (aromatic): ~3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=N stretching (thiazole ring): ~1600-1650 cm⁻¹

-

C=C stretching (thiazole ring): ~1400-1500 cm⁻¹

-

C-O stretching (ether): ~1050-1150 cm⁻¹

-

C-Cl stretching: ~600-800 cm⁻¹

-

Experimental Protocol: Infrared Spectroscopy Analysis (Attenuated Total Reflectance - ATR)

1. Sample Preparation: a. Place a small amount of the solid sample directly onto the ATR crystal.

2. Data Acquisition: a. Apply pressure to ensure good contact between the sample and the crystal. b. Record the IR spectrum.

Causality Behind Experimental Choices: ATR-IR is a modern and convenient technique that requires minimal sample preparation and is suitable for both solid and liquid samples.

III. Synthesis and Reactivity

A general synthetic approach to 2-Chloro-5-(ethoxymethyl)thiazole can be conceptualized based on established thiazole syntheses.

Caption: A plausible synthetic route to 2-Chloro-5-(ethoxymethyl)thiazole.

The 2-chloro group makes the C2 position of the thiazole ring susceptible to nucleophilic aromatic substitution. This allows for the introduction of a variety of nucleophiles, such as amines, thiols, and alkoxides, to generate a library of derivatives for structure-activity relationship (SAR) studies.

IV. Safety and Handling

Based on the GHS hazard statements for 2-Chloro-5-(ethoxymethyl)thiazole, appropriate safety precautions must be taken.

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation [1]

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

V. Conclusion

2-Chloro-5-(ethoxymethyl)thiazole is a valuable building block for the synthesis of novel compounds in the fields of drug discovery and agrochemicals. A thorough understanding and experimental determination of its physicochemical properties are essential for its effective and safe use. This guide provides a framework for the characterization of this and similar thiazole derivatives, emphasizing the importance of a multi-technique approach to unequivocally confirm its structure and understand its chemical behavior.

References

-

International Journal of Pharmaceutical Investigation. (2020). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. [Link]

-

MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

-

ResearchGate. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. [Link]

-

ACS Publications. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2763179, 2-Chloro-5-chloromethylthiazole. Retrieved January 25, 2026, from [Link].

-

PMC. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. [Link]

-

ResearchGate. (2018). Synthesis and Biological Evaluation of Thiazole Derivatives. [Link]

-

MDPI. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. [Link]

-

ResearchGate. (2024). Physicochemical, pharmacokinetic, and medicinal chemistry properties of the final compounds (by SwissAdme) 3a-3i. [Link]

-

Canadian Science Publishing. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. [Link]

-

WIPO Patentscope. (n.d.). process for the preparation of 2-chloro-5-chloromethyl-thiazole. Retrieved January 25, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-thiazole.

-

PMC. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. [Link]

-

ResearchGate. (2018). (a) Observed IR spectrum of thiazole (1) isolated in a solid argon... [Link]

-

Ovidius University Annals of Chemistry. (2018). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. [Link]

-

Oriental Journal of Chemistry. (2011). Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. [Link]

-

Oriental Journal of Chemistry. (2011). Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. [Link]

-

Research and Reviews: Journal of Medicinal & Organic Chemistry. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. [Link]

-

Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. [Link]

-

PubMed. (2024). Enhancing physicochemical properties of hydrochlorothiazide with zwitterionic L-proline and 5-fluorocytosine cocrystals through mechanochemical synthesis. [Link]

-

Journal of the Chemical Society B: Physical Organic. (1967). The absorption spectra of some thiazines and thiazoles. [Link]

-

PMC. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

Sources

A Senior Application Scientist's Guide to the Structure Elucidation and Confirmation of 2-Chloro-5-(ethoxymethyl)thiazole

Introduction

2-Chloro-5-(ethoxymethyl)thiazole is a substituted thiazole derivative of significant interest in synthetic and medicinal chemistry. Thiazole rings are core structural motifs in numerous pharmaceuticals and agrochemicals.[1][2] The precise structural characterization of intermediates like 2-Chloro-5-(ethoxymethyl)thiazole is paramount to ensure the desired efficacy and safety of the final product. An incorrect structural assignment can lead to wasted resources and potentially harmful off-target effects.

This technical guide provides an in-depth, multi-faceted approach to the unambiguous structure elucidation and confirmation of 2-Chloro-5-(ethoxymethyl)thiazole. We will explore a suite of orthogonal analytical techniques, explaining the rationale behind their selection and the specific insights each method provides. This guide is intended for researchers, scientists, and drug development professionals who require a robust and validated methodology for structural characterization.

The Hypothesized Structure

Based on its nomenclature, the hypothesized structure of 2-Chloro-5-(ethoxymethyl)thiazole is as follows:

Chemical Formula: C₆H₈ClNOS Molecular Weight: 177.65 g/mol

Our objective is to confirm this connectivity and rule out any potential isomers through a systematic and evidence-based workflow.

The Orthogonal Analytical Workflow

Caption: A logical workflow for the structure elucidation of a novel compound.

Primary Elucidation Techniques

Mass Spectrometry (MS) for Elemental Composition

Expertise & Experience: The first step in characterizing any new compound is to confirm its molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this purpose. Unlike nominal mass measurements, HRMS provides a highly accurate mass-to-charge ratio (m/z), which can be used to deduce the elemental composition.

Trustworthiness: For a molecule like 2-Chloro-5-(ethoxymethyl)thiazole, the presence of chlorine and sulfur provides a distinct isotopic pattern that serves as a self-validating feature. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Sulfur has isotopes ³²S, ³³S, and ³⁴S. The observed isotopic pattern in the mass spectrum must match the theoretically calculated pattern for the proposed formula, C₆H₈ClNOS.

Expected Data Summary:

| Ion | Calculated m/z (C₆H₈³⁵ClNOS) | Calculated m/z (C₆H₈³⁷ClNOS) | Expected Ratio |

| [M]⁺ | 177.0015 | 178.9986 | ~3:1 |

| [M+H]⁺ | 178.0093 | 180.0064 | ~3:1 |

Fragmentation Analysis: Electron Ionization (EI) or Collision-Induced Dissociation (CID) can provide valuable structural information. The fragmentation pattern acts as a molecular fingerprint.[3] For halogenated compounds, the loss of the halogen atom is a common fragmentation pathway.[4] We would expect to see fragments corresponding to the loss of the ethoxymethyl group, the chlorine atom, and cleavage of the thiazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[5] While it doesn't give a complete picture of the structure, it allows us to quickly confirm the presence or absence of key bonds.

Trustworthiness: The presence of characteristic absorption bands for the C=N and C-S bonds within the thiazole ring, as well as C-O-C stretching from the ethoxymethyl group, would provide strong evidence for the hypothesized structure.[6][7]

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~3100 | C-H | Aromatic (Thiazole ring) |

| 2975-2850 | C-H | Aliphatic (Ethoxymethyl group) |

| ~1550 | C=N | Thiazole ring |

| ~1450 | C=C | Thiazole ring |

| 1100-1000 | C-O-C | Ether |

| ~800 | C-Cl | Chloro group |

| ~700 | C-S | Thiazole ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Structure Elucidation

Expertise & Experience: NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[8] A combination of 1D (¹H, ¹³C) and 2D NMR experiments allows us to map out the carbon-hydrogen framework and establish the connectivity between different parts of the molecule.[9][10]

a. ¹H NMR Spectroscopy

This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | Thiazole H-4 |

| ~4.6 | s | 2H | -CH₂-O- |

| ~3.6 | q | 2H | -O-CH₂-CH₃ |

| ~1.2 | t | 3H | -CH₂-CH₃ |

b. ¹³C NMR Spectroscopy

This experiment provides information about the number of different types of carbon atoms in the molecule.

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| ~155 | Thiazole C-2 (attached to Cl) |

| ~142 | Thiazole C-4 |

| ~135 | Thiazole C-5 |

| ~68 | -CH₂-O- |

| ~66 | -O-CH₂-CH₃ |

| ~15 | -CH₂-CH₃ |

c. 2D NMR Spectroscopy (COSY, HSQC, HMBC)

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.

-

COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds). We would expect to see a correlation between the quartet at ~3.6 ppm and the triplet at ~1.2 ppm, confirming the ethyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): Shows which proton is directly attached to which carbon. This allows for the unambiguous assignment of the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for this molecule. It shows long-range correlations (2-3 bonds) between protons and carbons. This data will definitively link the different fragments of the molecule.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Chloro-5-(ethoxymethyl)thiazole: A Predictive Technical Guide for Researchers

Introduction

2-Chloro-5-(ethoxymethyl)thiazole is a heterocyclic compound of interest in synthetic chemistry and drug discovery, serving as a potential building block for more complex molecules. Its structural elucidation is paramount for ensuring reaction success and purity of subsequent products. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

Molecular Structure and Predicted Spectroscopic Data Summary

The structural formula of 2-Chloro-5-(ethoxymethyl)thiazole is presented below, with atoms numbered for NMR assignment purposes.

Caption: Molecular structure of 2-Chloro-5-(ethoxymethyl)thiazole with atom numbering for NMR assignments.

A summary of the predicted spectroscopic data is provided in the table below for quick reference.

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.25 (s, 1H, H4), 4.60 (s, 2H, H6), 3.55 (q, J = 7.0 Hz, 2H, H8), 1.25 (t, J = 7.0 Hz, 3H, H9) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 152.0 (C2), 141.0 (C4), 138.0 (C5), 66.0 (C6), 65.0 (C8), 15.0 (C9) |

| IR (ATR) | ν (cm⁻¹): 3100-3000 (C-H aromatic), 2975-2850 (C-H aliphatic), 1550 (C=N), 1450 (C=C), 1100 (C-O-C) |

| Mass Spectrometry (EI) | m/z (%): 177/179 ([M]⁺), 132/134 ([M-CH₂CH₃]⁺), 104/106 ([M-OCH₂CH₃]⁺), 88 ([M-Cl-CH₂CH₃]⁺) |

In-Depth Spectroscopic Analysis (Predicted)

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Rationale for Experimental Choices: ¹H NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and number of protons. A high-field instrument (500 MHz) is chosen to ensure good signal dispersion. Deuterated chloroform (CDCl₃) is a standard solvent for non-polar to moderately polar compounds and is unlikely to interact with the analyte.

Hypothetical Experimental Protocol:

-

Dissolve approximately 5-10 mg of the purified sample in 0.7 mL of CDCl₃.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 500 MHz spectrometer at 298 K.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of CHCl₃ at δ 7.26 ppm.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.25 | Singlet (s) | 1H | - | H4 |

| 4.60 | Singlet (s) | 2H | - | H6 |

| 3.55 | Quartet (q) | 2H | 7.0 | H8 |

| 1.25 | Triplet (t) | 3H | 7.0 | H9 |

Interpretation of the Predicted Spectrum: The ¹H NMR spectrum is predicted to be relatively simple and highly informative.

-

The thiazole proton (H4) is expected to appear as a singlet around δ 7.25 ppm. This is based on the known chemical shift of the analogous proton in 2-chloro-5-(chloromethyl)thiazole, which is observed at δ 7.3 ppm. The replacement of the chloromethyl group with an ethoxymethyl group is not expected to significantly alter the electronic environment of this proton.

-

The methylene protons of the ethoxymethyl group adjacent to the thiazole ring (H6) are predicted to resonate as a singlet at approximately δ 4.60 ppm. This is also in line with the chemical shift of the methylene protons in the chloromethyl analog (δ 4.6 ppm).

-

The methylene protons of the ethyl group (H8) are expected to appear as a quartet around δ 3.55 ppm due to coupling with the adjacent methyl protons (H9). The chemical shift is characteristic of protons on a carbon adjacent to an ether oxygen.

-

The methyl protons of the ethyl group (H9) are predicted to be a triplet at approximately δ 1.25 ppm, resulting from coupling to the neighboring methylene protons (H8).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Rationale for Experimental Choices: ¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. A proton-decoupled experiment is standard to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Hypothetical Experimental Protocol:

-

Use the same sample prepared for ¹H NMR analysis.

-

Acquire the ¹³C NMR spectrum on a 125 MHz spectrometer at 298 K using a standard pulse sequence with proton decoupling.

-

Process the data, including Fourier transformation and baseline correction.

-

Reference the spectrum to the CDCl₃ solvent peak at δ 77.16 ppm.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| 152.0 | C2 |

| 141.0 | C4 |

| 138.0 | C5 |

| 66.0 | C6 |

| 65.0 | C8 |

| 15.0 | C9 |

Interpretation of the Predicted Spectrum: The predicted ¹³C NMR spectrum shows six distinct signals, corresponding to the six carbon atoms in the molecule.

-

The carbons of the thiazole ring (C2, C4, and C5) are expected in the aromatic region. Based on the data for 2-chloro-5-(chloromethyl)thiazole (δ 152.6, 140.2, and 137.5 ppm), the chemical shifts for these carbons are predicted to be very similar.

-

The methylene carbon adjacent to the thiazole ring (C6) is predicted to be around δ 66.0 ppm.

-

The methylene carbon of the ethyl group (C8) is expected at approximately δ 65.0 ppm, characteristic of a carbon in an ether linkage.

-

The methyl carbon of the ethyl group (C9) will be the most upfield signal, predicted at δ 15.0 ppm.

Infrared (IR) Spectroscopy

Rationale for Experimental Choices: IR spectroscopy is a rapid and simple technique for identifying functional groups in a molecule. Attenuated Total Reflectance (ATR) is a common sampling method that requires minimal sample preparation.

Hypothetical Experimental Protocol:

-

Place a small amount of the liquid or solid sample directly on the ATR crystal.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan prior to the sample scan.

Predicted IR Data:

| Wavenumber (ν, cm⁻¹) | Vibrational Mode |

| 3100-3000 | C-H aromatic stretch |

| 2975-2850 | C-H aliphatic stretch |

| 1550 | C=N stretch of the thiazole ring |

| 1450 | C=C stretch of the thiazole ring |

| 1100 | C-O-C asymmetric stretch (ether) |

Interpretation of the Predicted Spectrum: The IR spectrum will be characterized by the presence of key functional group absorptions.

-

C-H stretches: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxymethyl group will appear below 3000 cm⁻¹.

-

Thiazole ring stretches: The C=N and C=C stretching vibrations of the thiazole ring are predicted to be in the 1600-1450 cm⁻¹ region.

-

Ether stretch: A strong, characteristic C-O-C asymmetric stretching band is expected around 1100 cm⁻¹, which is a key indicator of the ethoxy group.

Mass Spectrometry (MS)

Rationale for Experimental Choices: Electron Ionization (EI) mass spectrometry is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of a molecule, which is useful for structural confirmation.

Hypothetical Experimental Protocol:

-

Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or GC inlet.

-

Acquire the mass spectrum using a standard EI energy of 70 eV.

Predicted Mass Spectrum Data:

| m/z | Predicted Fragment |

| 177/179 | [M]⁺ (Molecular ion peak with isotopic pattern for one chlorine atom) |

| 132/134 | [M-CH₂CH₃]⁺ (Loss of the ethyl group) |

| 104/106 | [M-OCH₂CH₃]⁺ (Loss of the ethoxy group) |

| 88 | [M-Cl-CH₂CH₃]⁺ (Loss of chlorine and the ethyl group) |

Interpretation of the Predicted Spectrum: The mass spectrum will provide the molecular weight and key structural information through its fragmentation pattern.

-

The molecular ion peak ([M]⁺) is predicted at m/z 177, with a smaller peak at m/z 179 in a roughly 3:1 ratio, which is characteristic of a molecule containing one chlorine atom.

-

Key fragmentations are expected to involve the ethoxymethyl side chain. Loss of the ethyl group would result in a fragment at m/z 132/134. Cleavage of the ether bond leading to the loss of the ethoxy group would give a fragment at m/z 104/106.

Caption: Predicted key fragmentation pathways for 2-Chloro-5-(ethoxymethyl)thiazole in EI-MS.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage learning.

An In-Depth Technical Guide to the Potential Biological Activity of 2-Chloro-5-(ethoxymethyl)thiazole Derivatives

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive literature review, it has become evident that specific research on the biological activity of 2-Chloro-5-(ethoxymethyl)thiazole derivatives is exceptionally limited within the public domain. While the thiazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, the specific substitution pattern of a 2-chloro and a 5-ethoxymethyl group has not been extensively investigated or reported.

This guide, therefore, pivots to provide a comprehensive overview of the known biological activities of structurally related 2-chloro- and 5-substituted thiazole derivatives. By examining these close analogs, we can extrapolate potential areas of investigation and lay a foundational understanding for future research into the specific target compounds. We will delve into the established antimicrobial and anticancer properties of similar thiazole derivatives, providing insights into their synthesis, mechanisms of action, and the experimental protocols used for their evaluation.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a recurring motif in a vast number of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive scaffold for designing molecules that can interact with biological targets with high affinity and specificity. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5]

Synthesis of 2-Chloro-5-substituted Thiazole Derivatives: Building the Core

The synthesis of 2-chloro-5-chloromethylthiazole typically involves the chlorination of 3-chloro-1-propenylisothiocyanate.[6] This isothiocyanate can be prepared from 1,3-dichloropropene and sodium thiocyanate.[6] The chlorination step is a critical transformation that yields the desired 2-chloro-5-chloromethylthiazole.[6][7]

Hypothetical Synthesis of 2-Chloro-5-(ethoxymethyl)thiazole:

A plausible route to obtaining 2-Chloro-5-(ethoxymethyl)thiazole would involve a nucleophilic substitution reaction on 2-chloro-5-chloromethylthiazole with sodium ethoxide. This reaction would displace the chlorine atom of the chloromethyl group with an ethoxy group, yielding the target compound.

Caption: Hypothetical synthetic route to 2-Chloro-5-(ethoxymethyl)thiazole.

Potential Biological Activities: Extrapolation from Analogs

Based on the extensive research on other 2-chloro and 5-substituted thiazole derivatives, we can hypothesize the potential biological activities of 2-Chloro-5-(ethoxymethyl)thiazole derivatives in two primary areas: antimicrobial and anticancer applications.

Potential Antimicrobial Activity

The thiazole nucleus is a common feature in many antimicrobial agents.[8][9] The presence of a chloro-substituent at the 2-position and various functionalities at the 5-position have been shown to be crucial for antimicrobial efficacy.

Mechanism of Action Insights from Analogs: The antimicrobial mechanism of thiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. For instance, some thiazole-containing compounds are known to inhibit bacterial enzymes like DNA gyrase or interfere with the biosynthesis of essential metabolites. The lipophilicity introduced by the thiazole ring and its substituents can facilitate the penetration of bacterial cell membranes.[8]

Experimental Protocol for Antimicrobial Screening (General):

A standard method to assess the antimicrobial potential of novel compounds is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

-

Serial Dilution of Test Compounds: The 2-Chloro-5-(ethoxymethyl)thiazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Data Presentation:

| Derivative | Test Organism | MIC (µg/mL) |

| Hypothetical Derivative 1 | S. aureus | Data not available |

| Hypothetical Derivative 2 | E. coli | Data not available |

Potential Anticancer Activity

Numerous thiazole derivatives have been synthesized and evaluated for their anticancer properties, with some showing potent activity against various cancer cell lines.[4][10] The substitution pattern on the thiazole ring plays a critical role in determining the cytotoxic efficacy and selectivity.[11]

Mechanism of Action Insights from Analogs: The anticancer mechanisms of thiazole derivatives are diverse and can involve the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases.[10] Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by disrupting mitochondrial function or activating caspase cascades.[10] Others can interfere with the cell cycle, leading to cell growth arrest.

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Methodology:

-

Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the 2-Chloro-5-(ethoxymethyl)thiazole derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: The MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated.

Data Presentation:

| Derivative | Cell Line | IC50 (µM) |

| Hypothetical Derivative 1 | MCF-7 | Data not available |

| Hypothetical Derivative 2 | A549 | Data not available |

digraph "Anticancer_Mechanism" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];"Thiazole_Derivative" [label="2-Chloro-5-(ethoxymethyl)thiazole\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cancer_Cell" [label="Cancer Cell"]; "Kinase_Inhibition" [label="Protein Kinase\nInhibition"]; "Apoptosis_Induction" [label="Apoptosis\nInduction"]; "Cell_Cycle_Arrest" [label="Cell Cycle\nArrest"]; "Cell_Death" [label="Cancer Cell Death", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Thiazole_Derivative" -> "Cancer_Cell"; "Cancer_Cell" -> "Kinase_Inhibition"; "Cancer_Cell" -> "Apoptosis_Induction"; "Cancer_Cell" -> "Cell_Cycle_Arrest"; "Kinase_Inhibition" -> "Cell_Death"; "Apoptosis_Induction" -> "Cell_Death"; "Cell_Cycle_Arrest" -> "Cell_Death"; }

Caption: Potential anticancer mechanisms of thiazole derivatives.

Future Directions and Call for Research

The lack of specific data on 2-Chloro-5-(ethoxymethyl)thiazole derivatives highlights a significant gap in the current scientific literature. This class of compounds represents an unexplored area with the potential for discovering novel therapeutic agents.

We strongly encourage researchers in the fields of medicinal chemistry and drug discovery to:

-

Synthesize and characterize a library of 2-Chloro-5-(ethoxymethyl)thiazole derivatives with diverse substitutions at other positions of the thiazole ring.

-

Evaluate the antimicrobial activity of these novel compounds against a broad panel of pathogenic bacteria and fungi.

-

Investigate the anticancer potential of these derivatives against a variety of human cancer cell lines and explore their mechanisms of action.

-

Conduct structure-activity relationship (SAR) studies to identify the key structural features responsible for any observed biological activity.

By undertaking these research endeavors, we can unlock the therapeutic potential of this underexplored class of thiazole derivatives and contribute to the development of new and effective treatments for infectious diseases and cancer.

References

Due to the lack of direct research on the topic, the following references pertain to the synthesis and biological activity of related thiazole derivatives.

- Chawla, P., Singh, R., & Saraf, S. K. (2011). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. Medicinal Chemistry Research, 21(9), 2465–2474.

- El-Sharkawy, K. A., El-Brrati, M. M. A., Ghardaly, I. A., & Ali, M. (2015). Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. Research Journal of Pharmacy and Technology, 8(5), 520.

- Hillstrom, G. F., Hockman, M. A., Murugan, R., Scriven, E. F. V., Stout, J. R., & Yang, J. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. ARKIVOC, 2001(6), 94-99.

- Jain, A. K., Sharma, S., Vaidya, A., Ravichandran, V., & Agrawal, R. K. (2011). Thiazole: A Remarkable Antimicrobial And Antioxidant Agent. PharmacologyOnLine, 2, 1072-1084.

- Krishna, C. S., Swathy, Amrithanjali, G., Shaji, G., & Kumar, A. R. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 224-240.

- Lesyk, R., Zimenkovsky, B., Atamanyuk, D., Gzella, A., & Kedge, J. (2006). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Letters in Drug Design & Discovery, 3(8), 555-560.

- Paithankar, V. R., Dighe, P. R., & Shinde, N. V. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 42-47.

- Saleh, N. M., El-Gohary, N. S., & El-Gendy, M. A. A. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7319.

- Shaker, Y. M., & El-Farargy, A. F. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Molecules, 26(14), 4333.

- Szymański, P., Wierzbowska, M., & Mikiciuk-Olasik, E. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics, 16(1), 89.

- Trivedi, A., Kumar, A., Singh, A. K., & Kumar, P. (2025). Medicinal Chemistry Perspective of 1,8‐Naphthyridines as Anticancer Agents. Archiv der Pharmazie.

- Ulusoy, N., Gürsoy, A., & Ötük, G. (2001). Synthesis and antimicrobial activity of 2- aminothiazole derivatives. Acta Pharmaceutica Turcica, 43(3), 143-146.

- WIPO (1997). Process for the preparation of 2-chloro-5-chloromethyl-thiazole. WO 1997/023469 A1.

- Zaky, R., & Gomaa, M. S. (2022).

- Zhang, M., Chen, Y., & Xu, H. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Chemistry Proceedings, 12(1), 36.

Sources

- 1. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]

- 6. echemi.com [echemi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. op.niscpr.res.in [op.niscpr.res.in]

- 11. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-5-(ethoxymethyl)thiazole for Researchers and Drug Development Professionals

Abstract

2-Chloro-5-(ethoxymethyl)thiazole is a key heterocyclic intermediate with significant potential in the synthesis of novel pharmaceutical and agrochemical agents. A thorough understanding of its physicochemical properties, particularly its solubility in organic solvents and its stability under various stress conditions, is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of these critical parameters. Drawing upon established principles of physical organic chemistry and regulatory guidelines for drug substance characterization, this document outlines both the theoretical considerations and practical experimental protocols for determining the solubility and stability profiles of 2-Chloro-5-(ethoxymethyl)thiazole. This guide is intended to be a valuable resource for researchers, enabling them to design robust experimental plans, interpret data accurately, and accelerate their development timelines.

Introduction: The Significance of 2-Chloro-5-(ethoxymethyl)thiazole

Thiazole rings are a cornerstone in medicinal chemistry, appearing in a wide array of biologically active molecules. The subject of this guide, 2-Chloro-5-(ethoxymethyl)thiazole, is a versatile building block. The chloro-substituent at the 2-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups. The ethoxymethyl group at the 5-position can influence the molecule's lipophilicity and potential for hydrogen bonding, which in turn can modulate its biological activity and pharmacokinetic properties. A comprehensive understanding of its solubility and stability is a critical first step in its journey from a laboratory reagent to a component of a life-enhancing therapeutic.

Solubility Profile: A Key to Reaction and Formulation Development

The presence of the thiazole ring, with its nitrogen and sulfur heteroatoms, introduces polarity. The ethoxymethyl group, with its ether oxygen, can act as a hydrogen bond acceptor, which may enhance solubility in protic solvents. The chloro-substituent contributes to the molecule's overall polarity.

Based on these structural features, a predicted solubility profile in a range of common organic solvents is presented in Table 1. It is crucial to note that these are estimations, and experimental verification is essential.

Table 1: Predicted Solubility of 2-Chloro-5-(ethoxymethyl)thiazole in Common Organic Solvents at Ambient Temperature

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Protic Solvents | Methanol | High | Polar protic nature and potential for hydrogen bonding with the thiazole nitrogen and ether oxygen. |

| Ethanol | High | Similar to methanol, with slightly reduced polarity. | |

| Isopropanol | Moderate | Increased steric hindrance and lower polarity compared to methanol and ethanol may reduce solubility. | |

| Aprotic Polar Solvents | Acetonitrile | High | High polarity and ability to engage in dipole-dipole interactions. |

| Dimethylformamide (DMF) | High | Highly polar aprotic solvent capable of solvating a wide range of organic molecules. | |

| Dimethyl sulfoxide (DMSO) | Very High | Strong dipolar nature makes it an excellent solvent for many polar organic compounds. | |

| Acetone | Moderate to High | Good balance of polarity for dissolving moderately polar compounds. | |

| Ethyl Acetate | Moderate | Less polar than acetone, but should still offer reasonable solubility. | |

| Aprotic Nonpolar Solvents | Dichloromethane (DCM) | Moderate to High | Effective at dissolving a wide range of organic compounds due to its ability to induce dipole moments. |

| Toluene | Low to Moderate | Primarily nonpolar, but the aromatic ring can interact with the thiazole ring. | |

| Hexanes | Low | Nonpolar nature makes it a poor solvent for a polar molecule like 2-Chloro-5-(ethoxymethyl)thiazole. |

Experimental Protocol for Solubility Determination

To experimentally validate the predicted solubilities, a standardized protocol should be followed. The following method provides a robust framework for generating reliable and reproducible data.

Objective: To determine the approximate solubility of 2-Chloro-5-(ethoxymethyl)thiazole in a range of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

2-Chloro-5-(ethoxymethyl)thiazole (high purity)

-

Selected organic solvents (analytical grade)

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Chloro-5-(ethoxymethyl)thiazole to a known volume of each solvent in a series of vials.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated HPLC method.

-

Analyze the diluted sample by HPLC to determine the concentration of 2-Chloro-5-(ethoxymethyl)thiazole.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L using the determined concentration and the dilution factor.

-

Caption: A systematic approach to forced degradation studies of 2-Chloro-5-(ethoxymethyl)thiazole.

Conclusion: A Foundation for Future Success

While direct experimental data for 2-Chloro-5-(ethoxymethyl)thiazole remains to be published, this guide provides a robust framework for its characterization. By combining theoretical predictions with the detailed experimental protocols outlined herein, researchers and drug development professionals can efficiently and accurately determine the solubility and stability profiles of this important heterocyclic intermediate. The insights gained from these studies will be invaluable for optimizing reaction conditions, developing purification strategies, designing stable formulations, and ensuring regulatory compliance. This foundational knowledge is a critical enabler for unlocking the full therapeutic and commercial potential of 2-Chloro-5-(ethoxymethyl)thiazole and its derivatives.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

- ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(4), 38-47.

-

Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

-

Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]

-

García, C., Piñero, L., Oyola, R., & Arce, R. (2009). Photodegradation of 2-chloro substituted phenothiazines in alcohols. Photochemical & Photobiological Sciences, 8(1), 160-170. [Link]

-

Streefland, L., et al. (2004). The pathway of 2-chloroethanol degradation in Pseudomonas stutzeri strain JJ under denitrifying conditions. Applied and Environmental Microbiology, 70(5), 2963-2968. [Link]

-

Georganics. (2011). 2-CHLORO-5-CHLOROMETHYL THIAZOLE Safety Data Sheet. [Link]

-

Zhao, L.-L., Cheng, W.-H., & Cai, Z.-S. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1531. [Link]

-

Bahekar, J., & Shinde, D. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. [Link]

-

Shah, B., et al. (2012). LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide and establishment of mechanistic approach towards degradation. Journal of the Brazilian Chemical Society, 23(1), 161-167. [Link]

-

Bakthavathsalam, R., et al. (2019). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38382-38385. [Link]

-

Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]

-

García, C., et al. (2009). Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. Photochemistry and Photobiology, 85(1), 160-170. [Link]

-

Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]

Navigating the Synthesis and Application of 2-Chloro-5-(ethoxymethyl)thiazole: A Technical Guide for Chemical Researchers

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel chemical entities. Among these, heterocyclic compounds play a crucial role, with the thiazole scaffold being a recurring motif in a multitude of biologically active molecules. This guide provides an in-depth technical overview of 2-Chloro-5-(ethoxymethyl)thiazole, a derivative of the thiazole family, focusing on its commercial availability, synthesis, and potential applications in the pharmaceutical landscape.

Introduction to 2-Chloro-5-(ethoxymethyl)thiazole: A Molecule of Interest

2-Chloro-5-(ethoxymethyl)thiazole, identified by the CAS number 1209494-04-1, is a five-membered heterocyclic compound containing a sulfur and a nitrogen atom. Its structure is characterized by a chlorine atom at the 2-position and an ethoxymethyl group at the 5-position of the thiazole ring. This particular arrangement of functional groups imparts distinct chemical properties that make it a valuable intermediate in organic synthesis.

While public domain literature on 2-Chloro-5-(ethoxymethyl)thiazole is not as extensive as for its close analogue, 2-Chloro-5-(chloromethyl)thiazole, its structural features suggest its utility as a versatile building block in the construction of more complex molecules, particularly in the realm of medicinal chemistry. The presence of the reactive chlorine atom and the ether linkage provides multiple avenues for chemical modification.

Commercial Availability and Suppliers

The accessibility of a chemical compound is a critical factor for its practical application in research and development. 2-Chloro-5-(ethoxymethyl)thiazole is commercially available from specialized chemical suppliers.

Table 1: Commercial Supplier Information for 2-Chloro-5-(ethoxymethyl)thiazole

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Additional Information |

| BLD Pharm | 1209494-04-1 | C₆H₈ClNOS | 177.65 | Available for research purposes.[1] |

It is advisable to contact the supplier directly for the most current information on purity, available quantities, and lead times.

Synthesis of 2-Chloro-5-(ethoxymethyl)thiazole: A Prospective Approach

Detailed, peer-reviewed synthesis protocols specifically for 2-Chloro-5-(ethoxymethyl)thiazole are not widely published. However, by examining the well-documented synthesis of the structurally similar 2-Chloro-5-(chloromethyl)thiazole, we can infer a plausible synthetic strategy. The synthesis of 2-Chloro-5-(chloromethyl)thiazole often involves the chlorination and cyclization of a suitable precursor.

A likely synthetic pathway to 2-Chloro-5-(ethoxymethyl)thiazole would probably start from a precursor already containing the ethoxymethyl group, which would then undergo a cyclization and chlorination process to form the final thiazole ring. The stability of the ethoxymethyl group under the reaction conditions would be a key consideration in the selection of reagents and reaction parameters.

A potential, though unverified, synthetic approach could involve the reaction of a compound containing the core thiazole structure with a reagent that can introduce the ethoxymethyl group at the 5-position. Alternatively, a more comprehensive synthesis could start from simpler acyclic precursors.

Analytical Characterization: Ensuring Quality and Purity

For any chemical intermediate, rigorous analytical characterization is essential to confirm its identity and purity. Standard analytical techniques for a compound like 2-Chloro-5-(ethoxymethyl)thiazole would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the molecular structure, confirming the presence and connectivity of the ethoxymethyl group and the thiazole ring protons.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound and for the separation of any potential impurities.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to provide further structural confirmation.

Applications in Drug Discovery and Development

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[2] Thiazole-containing compounds have been shown to exhibit anticancer, antibacterial, and anti-inflammatory properties, among others.[2]

Given the structural similarities to other biologically active thiazole derivatives, 2-Chloro-5-(ethoxymethyl)thiazole can be considered a valuable intermediate for the synthesis of novel therapeutic agents. The chlorine atom at the 2-position can serve as a handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups to explore structure-activity relationships. The ethoxymethyl group at the 5-position can also influence the compound's pharmacokinetic properties, such as solubility and metabolic stability.

One can envision the use of 2-Chloro-5-(ethoxymethyl)thiazole in the synthesis of inhibitors for various enzymes or as ligands for specific receptors, areas where thiazole derivatives have shown significant promise.

Below is a conceptual workflow illustrating the potential integration of 2-Chloro-5-(ethoxymethyl)thiazole in a drug discovery pipeline.

Conclusion

2-Chloro-5-(ethoxymethyl)thiazole represents a promising, albeit less explored, building block for chemical synthesis, particularly in the field of drug discovery. Its commercial availability provides a practical starting point for researchers. While detailed experimental data in the public domain is limited, a wealth of information on the closely related 2-Chloro-5-(chloromethyl)thiazole can serve as a valuable guide for developing synthetic strategies and anticipating the chemical behavior of the ethoxymethyl analogue. As the demand for novel heterocyclic compounds continues to grow, it is likely that the applications and understanding of 2-Chloro-5-(ethoxymethyl)thiazole will expand, making it an increasingly important tool in the arsenal of the synthetic chemist.

References

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

Sources

An In-depth Technical Guide on the Safety, Handling, and Properties of 2-Chloro-5-(chloromethyl)thiazole

Executive Summary & Hazard Profile

2-Chloro-5-(chloromethyl)thiazole is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Despite its utility, it is a hazardous substance that requires strict adherence to safety protocols. This guide provides an in-depth analysis of its hazard profile, safe handling procedures, emergency response, and disposal, tailored for researchers and drug development professionals.

The primary hazards associated with this compound are its acute toxicity upon dermal contact, potential for severe skin and eye damage, and its classification as a skin sensitizer.[2][3] It is harmful if swallowed and may cause respiratory irritation.[4][5] Long-term aquatic toxicity is another significant concern.[2]

GHS Classification and Hazard Statements

2-Chloro-5-(chloromethyl)thiazole is classified under the Globally Harmonized System (GHS) with the following hazard statements:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[6] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[2] |

| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage[2] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[6] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[2] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects[7] |

| Aquatic Hazard (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects[2] |

Signal Word: Danger[3]

-

GHS05: Corrosion

-

GHS06: Skull and crossbones

-

GHS09: Environmental hazard

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2-Chloro-5-(chloromethyl)thiazole is fundamental to its safe handling and use in experimental design.

| Property | Value | Source |

| Molecular Formula | C₄H₃Cl₂NS | |

| Molecular Weight | 168.04 g/mol | [8] |

| Appearance | White to light yellow powder or lump | |

| Melting Point | 31-35 °C | |

| Boiling Point | 268.6 ± 32.0 °C (Predicted) | |

| Density | 1.503 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in Methanol | |

| Storage Temperature | 2-8°C, in a dark, inert atmosphere |

Safe Handling and Personal Protective Equipment (PPE)

Given the compound's toxicity and corrosive nature, a multi-layered approach to safety is essential. The causality behind these stringent measures is to prevent any direct contact and mitigate the risk of systemic toxicity and severe chemical burns.

Engineering Controls

-

Fume Hood: All handling of 2-Chloro-5-(chloromethyl)thiazole must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[2]

-

Ventilation: Ensure there is adequate exhaust ventilation in the area of use.[2]

-

Closed Systems: For larger quantities or repeated operations, the use of a closed system or glove box is recommended.[7]

-

Safety Stations: A safety shower and eye wash station must be readily accessible.[4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure.

-

Hand Protection: Wear impermeable gloves (e.g., nitrile or neoprene) that have been inspected for integrity before use.[3] Given the risk of dermal absorption, proper glove removal technique is crucial to avoid skin contact.[3]

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and dust.[6]

-

Skin and Body Protection: A lab coat and additional impermeable protective clothing may be necessary depending on the scale of the operation.[2]

-

Respiratory Protection: For situations with a higher risk of aerosolization or spill, a respirator with an appropriate filter cartridge should be used.[4]

Caption: Mandatory and situational PPE for handling the compound.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

-

Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible substances.[6] The recommended long-term storage temperature is between 2-8°C.[6]

-

Container: Keep the container tightly closed and in its original packaging.[2][6]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[7]

Accidental Release and Emergency Procedures

A well-defined emergency plan is critical for mitigating the consequences of a spill or exposure.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[6]

-